Cefdinir, marketed under the brand name Omnicef, is a broad-spectrum antibiotic belonging to the class of cephalosporins. It is primarily used to treat various bacterial infections, including those affecting the respiratory tract, skin, and urinary system. Cefdinir is effective against both Gram-positive and Gram-negative bacteria due to its ability to inhibit bacterial cell wall synthesis. This compound is particularly valued for its oral bioavailability and favorable pharmacokinetic profile.
Cefdinir is derived from 7-aminocephalosporanic acid (7-ACA), a core structure in many cephalosporin antibiotics. The synthesis of cefdinir involves complex chemical reactions that modify this core structure to enhance its antibacterial properties and spectrum of activity.
Cefdinir falls under the category of beta-lactam antibiotics, specifically classified as a third-generation cephalosporin. This classification is based on its chemical structure and its spectrum of activity against a wide range of bacteria.
The synthesis of cefdinir involves several steps, utilizing various chemical reagents and conditions. A notable method includes the condensation of 7-amino-3-vinylcephalosporanic acid with an activated form of thiazole derivative. This process typically involves:
The reaction conditions are critical for optimizing yield and purity. For instance, temperatures are maintained between -15°C and +25°C during specific steps to control the reaction kinetics and prevent degradation of sensitive intermediates.
Cefdinir's molecular formula is , featuring a beta-lactam ring characteristic of cephalosporins. The structure includes:
Key structural data includes:
Cefdinir undergoes various chemical reactions that can affect its stability and efficacy:
The stability of cefdinir can be enhanced by formulating it with stabilizers or by controlling environmental factors such as light and temperature during storage.
Cefdinir exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in bacterial cell walls. This binding inhibits the transpeptidation enzyme necessary for cross-linking peptidoglycan layers, ultimately leading to cell lysis and death.
Studies indicate that cefdinir demonstrates a time-dependent killing effect against susceptible bacteria, with a minimum inhibitory concentration (MIC) typically ranging from 0.5 to 4 µg/mL for most pathogens .
Relevant analyses include spectrophotometric methods for quantification in pharmaceutical formulations, demonstrating high sensitivity and accuracy with detection limits as low as 0.1 µg/mL .
Cefdinir is widely used in clinical settings for treating infections caused by susceptible organisms, including:
Additionally, cefdinir has been utilized in research settings for developing analytical methods due to its distinct chemical properties, aiding in the quantification of other compounds in pharmaceutical preparations .
The development of cephalosporins represents a strategic response to the limitations of early β-lactam antibiotics. Giuseppe Brotzu's 1945 discovery of Acremonium (originally Cephalosporium) mold laid the foundation, but it was Edward Abraham and Guy Newton's 1955 isolation of cephalosporin C that enabled semisynthetic modifications starting in 1960 [2]. Third-generation cephalosporins emerged in the 1980s as a pharmacodynamic advancement, engineered to address escalating resistance from Gram-negative pathogens. Unlike first-generation agents (e.g., cephalexin) with predominant Gram-positive activity, or second-generation variants (e.g., cefaclor) with modest Gram-negative coverage, third-generation cephalosporins exhibit enhanced:
Cefdinir (code names FK482, CI-983) was synthesized in 1979 by Fujisawa Pharmaceuticals (now Astellas) through targeted molecular modifications of the 7-aminocephalosporanic acid nucleus [1] [6]. Its development prioritized oral bioavailability and resistance to extended-spectrum β-lactamases (ESBLs). Clinical trials confirmed efficacy against Haemophilus influenzae, Moraxella catarrhalis, and penicillin-susceptible Streptococcus pneumoniae, positioning it as a versatile outpatient therapy [8] [10]. By 1991, it entered medical use in Japan, followed by U.S. FDA approval in 1997 under the brand Omnicef® after Abbott Laboratories secured licensing rights from Warner-Lambert [1] [5].
Table 1: Key Attributes of Cephalosporin Generations [2] [10]
Generation | Representative Agents | Gram-Positive Activity | Gram-Negative Activity | β-Lactamase Stability |
---|---|---|---|---|
First | Cefazolin, Cephalexin | +++ | + | Low |
Second | Cefaclor, Cefuroxime | ++ | ++ | Moderate |
Third | Cefdinir, Ceftriaxone | + | +++ | High |
Fourth | Cefepime | ++ | +++ | Very high |
Cefdinir (chemical name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) belongs to the third-generation cephalosporins, classified by its:
The aminothiazole oxime side chain enables potent binding to PBP 2/3 in Streptococcus pyogenes and PBP 3 in Haemophilus influenzae, disrupting transpeptidation during peptidoglycan cross-linking [5] [8]. Crystallographic studies confirm that the (Z)-isomer of the oxime group is critical for resistance to hydrolysis by TEM-1 β-lactamases [8]. Additionally, the C3 vinyl group reduces steric hindrance, facilitating penetration through Gram-negative porin channels [10].
Table 2: Structural Features and Functional Impact of Cefdinir [1] [5] [6]
Structural Element | Chemical Group | Functional Role |
---|---|---|
β-lactam ring | 4-atom cyclic amide | Acylates PBPs, inhibiting cell wall synthesis |
C7 acylamido side chain | Aminothiazole oxime | Broadens Gram-negative coverage, β-lactamase stability |
C3 substituent | Vinyl group (–CH=CH₂) | Enhances oral bioavailability and tissue penetration |
Dihydrothiazine ring | 6-member sulfur-containing heterocycle | Increases chemical stability vs. penicillins |
Cefdinir received initial regulatory approval in Japan (1991) and the U.S. (1997), followed by the European Union and other markets. Its approval was supported by 19 clinical trials demonstrating non-inferiority to comparators (e.g., cefaclor, penicillin V) in respiratory and skin infections [10]. Post-approval, cefdinir rapidly gained traction:
Market dynamics reflect regional healthcare priorities:
Patent expirations (original compound patent: 1979) enabled genericization, reducing costs by 30-50%. However, high production costs ($450M market in 2024) and regulatory heterogeneity remain challenges for manufacturers [3] [9].
Table 3: Global Market Data and Projections for Cefdinir [1] [3] [7]
Region | 2024 Market Size (USD Million) | Projected 2033 Market (USD Million) | Primary Growth Drivers |
---|---|---|---|
North America | 185 | 300 | Generic accessibility, outpatient infections |
Europe | 120 | 190 | Respiratory infection prevalence |
Asia-Pacific | 145 | 260 | Healthcare investment, API manufacturing |
Rest of World | 40 | 70 | Improving antibiotic access programs |
Global Total | 490 | 820 | 6.5% CAGR (2026–2033) |
Comprehensive List of Cefdinir Nomenclature
Table 4: Chemical and Brand Names for Cefdinir [1] [4] [5]
Designation Type | Names |
---|---|
IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyimino-acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
CAS Registry | 91832-40-5 |
Brand Names | Omnicef® (U.S., EU), Cefzon® (Japan), Kefnir® (India), Cednir® (India), Cefdiel® (India) |
Development Codes | FK-482, CI-983, BMY-28488 |
Chemical Synonyms | Cefdinirum; (6R,7R,Z)-7-(2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7